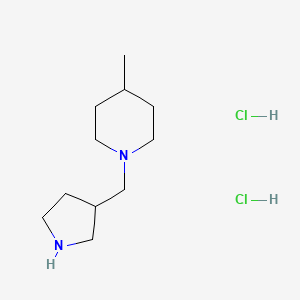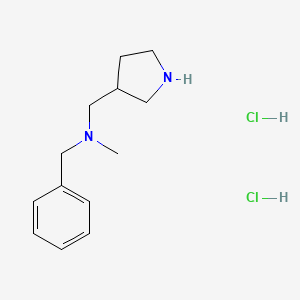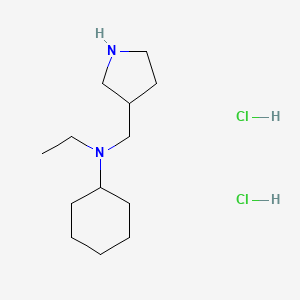
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride
Overview
Description
It has a molecular formula of C13H28Cl2N2 and a molecular weight of 283.3 g/mol. This compound is known for its stimulant properties and has been studied for various applications in scientific research.
Preparation Methods
The synthesis of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves several steps. One common synthetic route includes the reaction of cyclohexanone with pyrrolidine to form the intermediate compound, which is then reacted with ethyl iodide to produce the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of functional groups using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride has been studied for various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic and spectroscopic methods.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential use as a model compound for studying stimulant drugs.
Medicine: Research has explored its potential therapeutic applications, including its use as a cognitive enhancer and treatment for attention deficit hyperactivity disorder (ADHD).
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a dopamine reuptake inhibitor, increasing the levels of dopamine in the synaptic cleft and enhancing dopaminergic neurotransmission. This leads to increased alertness, focus, and cognitive performance. The compound may also interact with other neurotransmitter systems, including norepinephrine and serotonin, contributing to its overall stimulant effects.
Comparison with Similar Compounds
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine dihydrochloride is similar to other stimulant compounds, such as:
Methylphenidate: Both compounds act as dopamine reuptake inhibitors, but this compound has a longer duration of action.
Amphetamine: While both compounds increase dopamine levels, amphetamine also promotes the release of dopamine from presynaptic neurons.
Cocaine: Both compounds inhibit dopamine reuptake, but cocaine has a shorter duration of action and a higher potential for abuse.
The uniqueness of this compound lies in its specific chemical structure, which contributes to its distinct pharmacological profile and longer duration of action compared to other stimulants.
Properties
IUPAC Name |
N-ethyl-N-(pyrrolidin-3-ylmethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-2-15(11-12-8-9-14-10-12)13-6-4-3-5-7-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFGCERGOZTDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCNC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1424673.png)
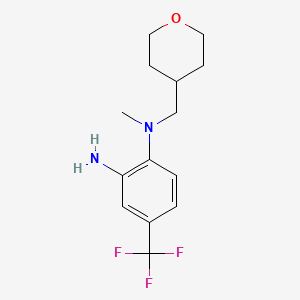
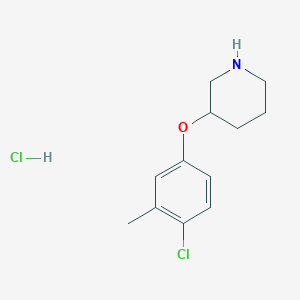
![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)

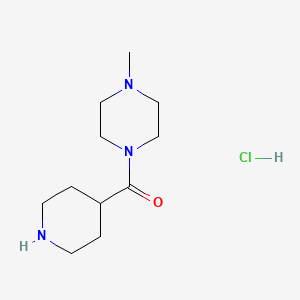
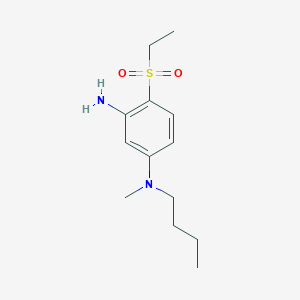

![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)
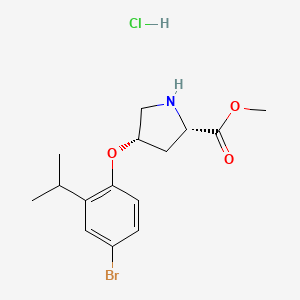
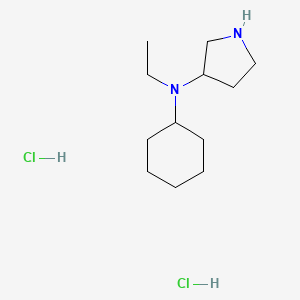
![2-{Methyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1424693.png)
